Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- is a chemical compound belonging to the class of benzamides. It is known for its antiemetic and parasympathomimetic activities . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- involves several steps:
Nitration of o-toluidine: o-toluidine is nitrated with nitric acid to produce 4-nitro-o-toluidine.
Conversion to 2-hydroxy-4-nitrotoluene: 4-nitro-o-toluidine is heated with nitrous acid to form 2-hydroxy-4-nitrotoluene.
Formation of 2-methoxy-4-nitrotoluene: The resulting 2-hydroxy-4-nitrotoluene is reacted with dimethyl sulfate.
Oxidation to 2-methoxy-4-nitrobenzoic acid: 2-methoxy-4-nitrotoluene is oxidized using potassium permanganate.
Formation of 2-methoxy-4-nitrobenzoyl chloride: The substituted benzoic acid is treated with thionyl chloride.
Final condensation: A methyl ethyl ketone solution of 2-methoxy-4-nitrobenzoyl chloride is added to a solution containing N,N-diethylethylene diamine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate is commonly used for oxidation reactions.
Reducing agents: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution reagents: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different benzoic acid derivatives .
Scientific Research Applications
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound exhibits parasympathomimetic activity, making it useful in biological research.
Industry: The compound is used in the production of various pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with receptors in the central nervous system, particularly those involved in the regulation of nausea and vomiting.
Pathways Involved: It modulates the activity of neurotransmitters, leading to its antiemetic effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide: This compound is structurally similar but has a diethylamino group instead of a dimethylamino group.
Metoclopramide: Another benzamide derivative with similar antiemetic properties.
Uniqueness
Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its dimethylamino group differentiates it from other similar compounds and contributes to its specific mechanism of action .
Properties
CAS No. |
18094-92-3 |
---|---|
Molecular Formula |
C12H18ClN3O2 |
Molecular Weight |
271.74 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C12H18ClN3O2/c1-16(2)5-4-15-12(17)8-6-9(13)10(14)7-11(8)18-3/h6-7H,4-5,14H2,1-3H3,(H,15,17) |
InChI Key |
IYUGSTOVFNGBBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.